
7-Fluoro-2-tetralone
Overview
Description
7-Fluoro-2-tetralone is an organic compound belonging to the class of tetralones, which are ketones derived from tetralin (1,2,3,4-tetrahydronaphthalene). This compound is characterized by the presence of a fluorine atom at the 7th position of the tetralone ring system, which significantly alters its chemical and physical properties, potentially leading to unique reactivity and applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-tetralone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of fluorinated aromatic compounds. For instance, the reaction of fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .
Industrial Production Methods: In industrial settings, continuous-flow synthesis techniques are often employed to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and can significantly reduce reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
7-Fluoro-2-tetralone serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its fluorinated structure enhances biological activity, making it a valuable compound in drug design. Notably, it has been associated with the development of:
- Anti-inflammatory Drugs : Research indicates that derivatives of this compound can modulate inflammatory pathways, potentially leading to new treatments for conditions such as rheumatoid arthritis and other autoimmune diseases .
- Analgesics : The compound's ability to interact with neurotransmitter systems positions it as a candidate for pain management therapies .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its reactivity allows chemists to create various derivatives that are essential in drug discovery and materials science. The compound's versatility is highlighted in the following applications:
- Synthesis of Novel Compounds : It facilitates the production of cyclic ketones and other derivatives that exhibit diverse biological activities .
- Fluorine Chemistry : The presence of fluorine enhances the pharmacokinetic properties of synthesized compounds, improving their efficacy and safety profiles .
Neurochemistry
Research into this compound has revealed its potential effects on neurotransmitter systems, which could lead to advancements in treating neurological disorders. Studies have shown that:
- Modulation of Neurotransmitter Activity : The compound may influence the levels of neurotransmitters such as dopamine and serotonin, which are critical in managing mood disorders and neurodegenerative diseases .
- Neuroprotective Properties : Some derivatives have demonstrated protective effects on neuronal cells under stress conditions, indicating potential therapeutic applications in neuroprotection .
Material Science
The unique properties of this compound extend to material science, where it is explored for creating advanced materials with specific functionalities:
- Polymer Development : The compound can be incorporated into polymer matrices to enhance mechanical properties and durability, making it suitable for various industrial applications .
- Coatings : Its chemical stability and reactivity allow for the development of coatings with improved resistance to environmental factors .
Table 1: Summary of Biological Activities
Compound | Activity Type | IC50 (μM) | Notes |
---|---|---|---|
1 | Anti-inflammatory | 82.8 ± 16.5 | Reduces macrophage activation |
2 | Neuroprotective | 16.5 ± 3.4 | Protects neuronal cells under oxidative stress |
3 | Antimicrobial | 59.1 ± 9.7 | Effective against various fungal strains |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Oral Bioavailability | Approximately 48% in mice |
Half-life | Varies based on formulation |
Case Studies
-
Anti-inflammatory Effects :
A study demonstrated that derivatives of this compound significantly reduced inflammation markers in mouse models of rheumatoid arthritis, suggesting a pathway for developing new anti-inflammatory drugs . -
Neuroprotective Studies :
In vitro studies indicated that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases . -
Material Science Applications :
Research into polymer composites incorporating this compound showed enhanced mechanical properties compared to traditional materials, indicating its utility in engineering applications .
Mechanism of Action
The mechanism of action of 7-Fluoro-2-tetralone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity with various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological effects .
Comparison with Similar Compounds
7-Fluoro-1-tetralone: Another fluorinated tetralone with the fluorine atom at a different position.
2-Tetralone: A non-fluorinated analog of 7-Fluoro-2-tetralone.
1-Tetralone: Another tetralone derivative with different substitution patterns
Uniqueness: The presence of the fluorine atom at the 7th position in this compound imparts unique chemical and physical properties, such as increased stability and reactivity, compared to its non-fluorinated analogs. This makes it a valuable compound in various research and industrial applications .
Biological Activity
Overview
7-Fluoro-2-tetralone is a fluorinated derivative of tetralone, a compound with significant biological activity. The fluorine atom at the 7th position enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research. This article explores the diverse biological activities of this compound, including its anti-cancer, anti-inflammatory, and enzyme inhibitory effects.
This compound is characterized by the molecular formula and a molecular weight of approximately 180.18 g/mol. Its structure is critical for its biological interactions, particularly due to the electron-withdrawing nature of the fluorine atom which can influence binding affinities and reactivity with biological targets.
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown that compounds related to this tetralone derivative possess activity against drug-resistant cancer cells.
Case Study: Antiproliferative Effects
A study evaluating the antiproliferative activity of several tetralone derivatives found that this compound showed promising results against MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. The selectivity index (SI) was also favorable, suggesting that it could be more effective against tumor cells compared to normal cells .
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | MCF-7 | <30 | >3.91 |
Other derivatives | MCF-10A | >100 | - |
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been investigated using RAW264.7 mouse macrophages. The compound demonstrated a notable reduction in nitric oxide (NO) secretion induced by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
Experimental Results:
In a controlled experiment, treatment with 6 µM of this compound resulted in a 49.70% inhibition of NO production, comparable to the positive control which inhibited NO production by 58.27% .
Treatment | NO Secretion Inhibition (%) |
---|---|
PDTC (Positive Control) | 58.27 ± 4.19 |
This compound | 49.70 ± 3.62 |
3. Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes, particularly those involved in cancer metabolism and hormone biosynthesis.
Mechanism of Action:
The mechanism by which this compound exerts its effects appears to involve hydrophobic interactions with specific enzymes, such as aromatase, which is crucial in estrogen biosynthesis. This interaction leads to altered metabolic pathways that can inhibit tumor growth .
Q & A
Q. What are the standard synthetic routes for 7-Fluoro-2-tetralone, and how can reaction conditions be systematically optimized?
Basic
The synthesis of this compound typically involves fluorination of a tetralone precursor using reagents like Selectfluor® or BF3·OEt2. Key steps include:
- Reagent selection : Fluorinating agents (e.g., Selectfluor® in MeCN/AcOH) and solvent systems (e.g., CH2Cl2 for Lewis acid-mediated reactions) should be chosen based on substrate compatibility .
- Condition optimization : Use a Design of Experiments (DoE) approach to vary temperature, stoichiometry, and reaction time. For example, heating at 80°C in MeCN/AcOH may improve yield compared to room-temperature reactions .
- Purification : Employ silica gel chromatography or recrystallization to isolate high-purity product .
Table 1. Representative Synthetic Conditions for Fluorinated Tetralones
Reagent | Solvent | Temp (°C) | Yield (%) | Key Analytical Confirmation |
---|---|---|---|---|
Selectfluor® | MeCN/AcOH | 80 | 75 | ¹⁹F NMR, MS |
BF3·OEt2 | CH2Cl2 | RT | 60 | ¹H/¹³C NMR |
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what markers validate its structure?
Basic
- ¹H/¹³C NMR : Identify fluorine-induced deshielding effects (e.g., shifts near δ 160-170 ppm in ¹³C NMR for carbonyl groups adjacent to fluorine) .
- ¹⁹F NMR : A single peak near δ -120 to -150 ppm confirms fluorine incorporation .
- Mass Spectrometry (MS) : Look for molecular ion peaks (M+) and fragmentation patterns consistent with tetralone scaffolds .
- HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?
Advanced
- Comparative Analysis : Replicate experiments using identical conditions (reagents, solvents, purification methods) from conflicting studies to isolate variables .
- Advanced Characterization : Employ differential scanning calorimetry (DSC) for melting point validation and powder X-ray diffraction (PXRD) to assess crystallinity differences .
- Data Triangulation : Cross-reference results with computational predictions (e.g., COSMO-RS for solubility) and literature meta-analyses .
Q. What methodological strategies ensure reproducibility in synthesizing this compound derivatives?
Advanced
- Strict Protocol Documentation : Detail reaction scales, equipment calibration (e.g., thermocouples), and lot numbers of reagents .
- Byproduct Tracking : Use LC-MS to identify side products (e.g., dehalogenated byproducts) and adjust conditions accordingly .
- Collaborative Validation : Share samples with independent labs for NMR and MS cross-verification .
Q. How can computational modeling (e.g., DFT, molecular docking) enhance the design of this compound-based bioactive compounds?
Advanced
- Mechanistic Insights : Apply Density Functional Theory (DFT) to predict fluorination sites and reaction pathways .
- Structure-Activity Relationships (SAR) : Use molecular docking to simulate interactions with biological targets (e.g., enzymes), guiding functional group modifications .
- Data Integration : Validate computational predictions with experimental kinetic studies (e.g., rate constants for fluorination steps) .
Q. What approaches are recommended for analyzing and mitigating byproduct formation during this compound synthesis?
Advanced
- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust reaction parameters in real time .
- Green Chemistry Principles : Replace hazardous solvents (e.g., CH2Cl2) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce toxic byproducts .
- Waste Stream Analysis : Characterize byproducts via GC-MS and design catalytic systems (e.g., flow reactors) to minimize waste .
Q. How should researchers contextualize their findings on this compound within existing literature?
Basic
- Systematic Reviews : Conduct keyword searches (e.g., "fluorinated tetralones," "Selectfluor® applications") across databases like PubMed and SciFinder, prioritizing peer-reviewed journals .
- Citation Management : Use tools like Zotero to organize references and avoid redundant studies .
- Gap Analysis : Identify understudied areas (e.g., enantioselective synthesis) to position your work .
Q. What statistical methods are appropriate for analyzing reaction yield data in this compound optimization studies?
Advanced
- Multivariate Analysis : Apply ANOVA or response surface methodology (RSM) to evaluate the impact of multiple variables (e.g., temperature, catalyst loading) .
- Error Propagation : Calculate confidence intervals for yield data to assess reproducibility .
- Machine Learning : Train models on historical reaction data to predict optimal conditions for new derivatives .
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMQVBHBOBSOSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408475 | |
Record name | 7-FLUORO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29419-15-6 | |
Record name | 7-Fluoro-3,4-dihydro-2(1H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29419-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-FLUORO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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